molecular formula C10H8NNaO3S B12659295 Sodium 7-aminonaphthalene-1-sulphonate CAS No. 27931-06-2

Sodium 7-aminonaphthalene-1-sulphonate

Cat. No.: B12659295
CAS No.: 27931-06-2
M. Wt: 245.23 g/mol
InChI Key: KKELBCJRSSENSN-UHFFFAOYSA-M
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Description

Contextualization within Aminonaphthalenesulfonic Acids Research

Aminonaphthalenesulfonic acids represent a class of compounds that are foundational to the development of synthetic dyes and have been extensively studied for their chemical reactivity and physical properties. wikipedia.orgwikipedia.orgwikipedia.org These compounds are colorless solids that serve as crucial precursors in the synthesis of a wide array of dyes. wikipedia.org Sodium 7-aminonaphthalene-1-sulphonate is one of many isomers of aminonaphthalenesulfonic acids, and its specific substitution pattern dictates its reactivity and potential applications. Research in this area often focuses on the synthesis of specific isomers and the subsequent use of these compounds as intermediates. For instance, aminonaphthalenesulfonic acids are key reactants in the production of azo dyes. wikipedia.org The study of individual isomers like this compound allows for a deeper understanding of structure-property relationships within this important class of molecules.

Historical Perspectives on the Study of Naphthalene (B1677914) Sulfonates

The study of naphthalene and its derivatives has a rich history dating back to the 19th century. The chemical formula of naphthalene was determined by Michael Faraday in 1826, and its structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later. wikipedia.org The development of polynaphthalene sulfonates, or naphthalene sulfonate condensates, occurred in the 1930s by IG Farben in Germany. hardtchemical.com Initially, these compounds found use in the leather and textile industries as tanning agents and dye dispersants. hardtchemical.com Over time, the applications of naphthalene sulfonates expanded significantly, with their use as superplasticizers in concrete and as wetting agents in various industrial processes becoming prominent. wikipedia.orgwikipedia.orgalphachem.biz This historical development underscores the long-standing industrial and academic interest in manipulating the properties of naphthalene through sulfonation and other functionalizations.

Fundamental Research Questions and Paradigms related to Amino Naphthalene Sulfonates

The academic inquiry into amino naphthalene sulfonates is driven by several fundamental research questions. A primary focus is on the regioselectivity of sulfonation and other electrophilic substitution reactions on the naphthalene ring, which is influenced by the directing effects of the amino group and the reaction conditions. The synthesis of specific isomers in high purity remains a significant challenge and an active area of research. guidechem.comchemicalbook.com

Another key research paradigm involves the exploration of the photophysical properties of these compounds. The naphthalene core is inherently fluorescent, and the introduction of amino and sulfonate groups can modulate these properties, leading to potential applications in fluorescent probes and sensors. For example, derivatives of aminonaphthalenesulfonic acid have been studied for their binding interactions with serum albumins, monitored by changes in fluorescence. nih.gov

Furthermore, the utility of aminonaphthalenesulfonic acids as building blocks for more complex molecules is a continuous area of investigation. This includes their use in the synthesis of novel dyes with specific color and fastness properties, as well as the development of new materials. A notable example is the immobilization of 7-amino-1-naphthalene sulfonic acid onto silica (B1680970) nanoparticles to create a solid acid catalyst for esterification reactions. researchgate.net

Detailed Research Findings

Recent research has further elucidated the properties and potential applications of this compound and its corresponding acid form.

Immobilized 7-amino-1-naphthalene sulfonic acid has been successfully used to create a strong Brønsted acid catalyst. researchgate.net When supported on silica nanoparticles derived from rice husk ash, this catalyst demonstrated high efficiency in the esterification of n-butyl alcohol with various acids, achieving 88% conversion with 100% selectivity towards the ester. researchgate.net The catalyst was also found to be regenerable and reusable for multiple cycles without a significant loss in activity. researchgate.net

In the realm of materials science, the related compound 8-Amino-2-naphthalenesulfonic acid has been used as a reactant to synthesize Fe3O4/sulfonated polyaniline composite materials. chemicalbook.com This highlights the potential of aminonaphthalenesulfonic acids in the development of advanced functional materials.

The synthesis of related compounds, such as 1-amino-7-naphthol, often proceeds through the alkaline fusion of the corresponding aminonaphthalenesulfonic acid salt. chemicalbook.comgoogle.com For instance, the sodium salt of 1-aminonaphthalene-7-sulfonic acid can be treated with potassium hydroxide (B78521) at elevated temperatures to yield 1-amino-7-naphthol. chemicalbook.com

Below is a table summarizing some of the key properties of the related 7-aminonaphthalene-2-sulphonic acid, which provides context for the general characteristics of aminonaphthalenesulfonic acids.

PropertyValueSource
Molecular Weight223.25 g/mol nih.gov
XLogP3-0.1 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count1 nih.gov

Additionally, the physical and chemical properties of other isomers, such as 4-Aminonaphthalene-1-sulfonic acid, have been well-documented.

PropertyValueSource
Melting Point240-241 °C sigmaaldrich.com
Density1.67 g/cm³ at 20 °C sigmaaldrich.com
Assay≥97.0% (acidimetric) sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

27931-06-2

Molecular Formula

C10H8NNaO3S

Molecular Weight

245.23 g/mol

IUPAC Name

sodium;7-aminonaphthalene-1-sulfonate

InChI

InChI=1S/C10H9NO3S.Na/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1

InChI Key

KKELBCJRSSENSN-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Preparation Pathways of 7 Aminonaphthalene 1 Sulfonic Acid and Its Sodium Salt

Direct Synthesis of 7-aminonaphthalene-1-sulfonic Acid and its Sodium Salt

The direct synthesis of 7-aminonaphthalene-1-sulfonic acid, commonly known as 1,7-Cleve's acid, and its sodium salt involves several fundamental organic chemistry reactions. These methods are foundational in the industrial production of dye precursors.

Amidation of Halogenonaphthalene Sulfonic Acids

A key synthetic route involves the amination of halogenated naphthalene (B1677914) sulfonic acid derivatives. This process typically entails the reaction of a chloro-substituted naphthalene disulfonic acid with ammonia (B1221849) under high temperature and pressure. The chlorine atom is substituted by an amino group (-NH2), and a subsequent desulfonation step at a specific position can yield the target molecule.

One specific example is the reaction of 1-chloro-naphthalene-4,7-disulphonic acid with ammonia. google.com At temperatures below 220°C, the reaction primarily yields 1-aminonaphthalene-4,7-disulphonic acid. However, by increasing the temperature to a range of 220°C to 350°C in the presence of water and ammonia, a selective desulfonation at the 4-position occurs, resulting in the formation of 1-aminonaphthalene-7-sulphonic acid. google.com The use of a copper catalyst can facilitate this reaction, which is a known practice for similar aminations of chloro- and bromo-naphthalene sulphonic acids. google.com

Table 1: Reaction Conditions for Amidation and Desulfonation

Starting MaterialReagentTemperatureProductCitation
1-chloro-naphthalene-4,7-disulphonic acidAmmonia, Water< 220°C1-aminonaphthalene-4,7-disulphonic acid google.com
1-chloro-naphthalene-4,7-disulphonic acidAmmonia, Water220°C - 350°C1-aminonaphthalene-7-sulphonic acid google.com

Alkaline Fusion Processes for 1-Naphthylamine-7-sulfonic Acid Conversion

Alkaline fusion is a harsh but effective method traditionally used to convert sulfonic acids into hydroxyl derivatives (naphthols). quora.comwikipedia.org In the context of 1-naphthylamine-7-sulfonic acid, this process does not yield the sodium salt but instead converts the sulfonic acid group into a hydroxyl group, forming 1-amino-7-naphthol. google.com

The procedure involves heating the alkali metal salt of 1-naphthylamine-7-sulfonic acid with a molten alkali, such as potassium hydroxide (B78521), which may contain a certain percentage of sodium hydroxide. google.com The reaction is carried out at high temperatures, typically between 210°C and 235°C. google.com The success of the fusion, including the yield and purity of the resulting aminonaphthol, is highly dependent on controlling the reaction temperature and duration. google.com

Table 2: Example of Alkaline Fusion on a Naphthalene Sulfonic Acid Derivative

Starting MaterialReagentTemperatureProductCitation
Potassium 1-naphthylamine-7-sulphonateMolten Potassium Hydroxide (with up to 30% NaOH)210°C - 235°C1-amino-7-naphthol google.com
Sodium naphthalene sulfonateSodium Hydroxide290°C - 300°C1-naphthol google.com

Sulfonation Routes for Related Aminonaphthalene Isomers

The direct sulfonation of 1-aminonaphthalene is a primary industrial method for producing aminonaphthalene sulfonic acids. However, this reaction typically yields a mixture of isomers, and the desired 7-aminonaphthalene-1-sulfonic acid (1,7-Cleve's acid) is often a minor byproduct. The main product of this sulfonation is usually 1-aminonaphthalene-6-sulfonic acid (1,6-Cleve's acid). wikipedia.org

The distribution of isomers is heavily influenced by reaction conditions, particularly temperature. Studies on the sulfonation of the related isomer, 2-aminonaphthalene, demonstrate this principle clearly. Sulfonation at lower temperatures (e.g., 30-100°C) tends to favor the formation of isomers where the sulfonic acid group is in an alpha-position, such as Dahl's acid (2-aminonaphthalene-5-sulfonic acid). koreascience.kr Conversely, higher temperatures (150-200°C) promote the formation of beta-position isomers like Brönner's acid (2-aminonaphthalene-6-sulfonic acid) and amino-F-acid (2-aminonaphthalene-7-sulfonic acid). koreascience.kr This illustrates the thermodynamic versus kinetic control over the reaction outcome, a key consideration in the synthesis of specific aminonaphthalene sulfonic acid isomers.

Table 3: Effect of Temperature on Sulfonation of 2-Aminonaphthalene

ReactantTemperature RangeMajor ProductsCitation
2-Aminonaphthalene30°C - 100°CDahl's acid, Baden acid koreascience.kr
2-Aminonaphthalene150°C - 200°CBrönner's acid, Amino-F-acid koreascience.kr

Preparation of Sodium Salts from Corresponding Acids

The conversion of a sulfonic acid to its sodium salt is a straightforward acid-base neutralization reaction. 7-aminonaphthalene-1-sulfonic acid is treated with a suitable sodium base to yield the desired sodium 7-aminonaphthalene-1-sulphonate.

A common laboratory and industrial method involves dissolving the sulfonic acid in water and adding a base like sodium bicarbonate or sodium hydroxide in portions until the effervescence ceases or the solution becomes neutral or slightly alkaline. youtube.com The resulting sodium salt is often highly soluble in water. To facilitate its isolation, a technique known as "salting out" can be employed, where a saturated solution of sodium chloride is added. youtube.com The high concentration of sodium ions from the NaCl reduces the solubility of the sodium sulfonate salt due to the common ion effect, causing it to precipitate out of the solution. The precipitate can then be collected by filtration. youtube.com

Table 4: General Steps for Sodium Salt Preparation

StepProcedurePurposeCitation
1. DissolutionDissolve sulfonic acid in water.Create a reaction medium. youtube.com
2. NeutralizationAdd sodium bicarbonate or sodium hydroxide until neutral.Convert the acid to its sodium salt. youtube.com
3. Precipitation (Optional)Add sodium chloride to the solution.Decrease the solubility of the product ("salting out"). youtube.com
4. IsolationFilter the mixture to collect the solid precipitate.Separate the product from the solution. youtube.com

Advanced Synthetic Strategies

Modern synthetic chemistry seeks to improve upon traditional methods by employing techniques that offer higher yields, milder reaction conditions, and faster reaction times.

Microwave-Assisted Catalytic Approaches for Amino Naphthalene Sulfonate Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions. For the synthesis of aminonaphthalene sulfonate derivatives, this can be combined with catalysis to create efficient and novel pathways. An example is the copper-catalyzed Ullmann coupling reaction, which can be adapted for synthesizing N-aryl aminonaphthalene sulfonates. nih.gov

In a study, derivatives of 8-anilinonaphthalene-1-sulfonic acid (a related isomer) were synthesized by reacting 8-chloro-1-naphthalenesulfonic acid with various aniline (B41778) derivatives. nih.gov The reaction was performed in a sodium phosphate (B84403) buffer solution in the presence of a catalytic amount of elemental copper powder and was heated using microwave irradiation. This method proved highly efficient, affording the desired products in good yields (up to 74%) with significantly reduced reaction times (e.g., 1 hour) compared to traditional heating methods. nih.gov This approach represents an advanced strategy for creating C-N bonds in the synthesis of complex naphthalene derivatives.

Table 5: Microwave-Assisted Synthesis of an 8-Anilinonaphthalene-1-sulfonate Derivative

Substrate 1Substrate 2CatalystSolvent/MediumConditionsYieldCitation
8-chloro-1-naphthalenesulfonic acidAnilineElemental Copper (10 mol %)Aqueous Sodium Phosphate Buffer (pH 6-7)Microwave, 100°C, 1 hour63% nih.gov

Immobilization Techniques for Aminonaphthalene Sulfonic Acid on Support Materials

The functional properties of aminonaphthalene sulfonic acids can be harnessed in heterogeneous catalysis by immobilizing them onto solid supports. This technique enhances catalyst stability, allows for easy separation from reaction products, and enables potential reuse.

A notable example is the immobilization of 7-Amino-1-naphthalene sulfonic acid (ANSA) onto silica (B1680970) nanoparticles, particularly derived from rice husk ash, a sustainable source of silica. researchgate.net In one study, a strong Brønsted acid catalyst was synthesized by immobilizing ANSA onto silica using a simple sol-gel technique. researchgate.net This process resulted in the formation of a heterogeneous catalyst, denoted as RHANPSO3H, consisting of spherical, nano-sized particles. researchgate.net

The successful immobilization and the structure of the resulting catalyst were confirmed through various analytical techniques. researchgate.net

Solid-state NMR Spectroscopy: 29Si MAS NMR analysis confirmed the presence of T2, T3, Q3, and Q4 silicon centers, characteristic of the silica network and its functionalization. 13C MAS NMR showed chemical shifts corresponding to the propyl group used for linking and the naphthalene ring, confirming the covalent attachment of the organic moiety. researchgate.net

Catalytic Activity: The performance of the RHANPSO3H catalyst was demonstrated in the esterification of n-butyl alcohol with various acids, achieving 88% conversion of the alcohol with 100% selectivity towards the ester product. The catalyst proved to be regenerable by washing with ethanol (B145695) and drying. researchgate.net

This research highlights a successful strategy for functionalizing silica-based materials by incorporating organic compounds like aminonaphthalene sulfonic acid onto their surfaces. researchgate.net Such nucleophilic substitution reactions are a key method for functionalizing modified silica nanoparticles. researchgate.net

FeatureDescriptionSource
Compound 7-Amino-1-naphthalene sulfonic acid (ANSA) researchgate.net
Support Material Silica (from rice husk ash) researchgate.net
Immobilization Method Sol-gel technique researchgate.net
Resulting Catalyst RHANPSO3H (heterogeneous strong Brønsted acid) researchgate.net
Particle Morphology Spherical, nano-sized researchgate.net
Key Analytical Findings 29Si MAS NMR: T2, T3, Q3, Q4 silicon centers present. 13C MAS NMR: Signals for propyl group and naphthalene ring confirmed immobilization. researchgate.net
Demonstrated Application Catalyzed esterification of n-butyl alcohol researchgate.net

Chemical Reactivity and Derivatization Studies of Sodium 7 Aminonaphthalene 1 Sulphonate Analogs

Reactions of the Amine Functionality

The amino group is a key site for derivatization, enabling the formation of diazonium salts, azo compounds, and various amides.

Diazotization Reactions of Aminonaphthalene Sulfonic Acids

Diazotization is a fundamental reaction for aminonaphthalene sulfonic acids, converting the primary aromatic amine into a highly reactive diazonium salt. maxapress.com This reaction is typically carried out by treating the aminonaphthalene sulfonic acid with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. maxapress.comyoutube.com

The reaction is highly exothermic, and careful temperature control is crucial to prevent the decomposition of the diazonium salt and the formation of unwanted by-products. maxapress.com The diazonium salts derived from aminonaphthalene sulfonic acids are often not isolated and are used directly in subsequent coupling reactions. google.com The general mechanism involves the formation of the nitrosyl cation (NO+) which then acts as an electrophile, attacking the nitrogen of the amino group.

The stability and reactivity of the formed diazonium salt are influenced by the position of the sulfonic acid group on the naphthalene (B1677914) ring. For instance, the diazotization of 2-aminonaphthalene-1,5-disulfonic acid has been studied in detail to understand its reaction mechanism and thermal hazards. maxapress.com

Coupling Reactions and Formation of Azo Compounds

The diazonium salts generated from aminonaphthalene sulfonic acids are valuable intermediates for the synthesis of azo dyes. youtube.com These salts act as electrophiles and readily react with electron-rich coupling components, such as phenols and aromatic amines, in what is known as a diazo coupling reaction. youtube.commdpi.com This reaction is the foundation for the production of a vast number of commercial dyes. wikipedia.org

The coupling reaction's position on the coupling component is directed by the substituents present on its ring. For example, when coupling with phenols, the reaction typically occurs at the para position to the hydroxyl group unless this position is blocked. youtube.com Similarly, with aromatic amines, coupling occurs at the para position to the amino group. imrpress.com The pH of the reaction medium is a critical parameter; coupling to phenols is generally carried out in weakly alkaline conditions, while coupling to amines is performed in weakly acidic to neutral conditions. mdpi.com

For instance, diazotized sulfanilic acid can be coupled with β-naphthol to produce azo dyes. unb.ca Similarly, various aminonaphthalene sulfonic acids are used as either the diazo component or the coupling component in the synthesis of a wide range of azo dyes, including direct, acid, and reactive dyes. google.comorgsyn.org

Table 1: Examples of Azo Dyes from Aminonaphthalene Sulfonic Acid Analogs
Diazo Component (from)Coupling ComponentResulting Dye Class/Example
1-Aminonaphthalene-4-sulfonic acid (Naphthionic acid)β-NaphtholAcid Red (e.g., Rocceline) wikipedia.org
1-Amino-2-naphthol-4-sulfonic acid1-Naphthol-8-sulfonic acidMordant Dye (e.g., Neolan Blue CG) google.com
Sulfanilic acidAniline (B41778), 1,7-Cleve's acid, PhenolTrisazo Dye (e.g., C.I. Direct Brown 202) imrpress.com
o-Tolidine1-Amino-8-naphthol-2,4-disulfonic acid (Chicago acid)Disazo Dye orgsyn.org

Amidation and Acylation of the Amino Group

The amino group of aminonaphthalene sulfonic acids can undergo amidation or acylation reactions with acylating agents such as acid chlorides or anhydrides. This reaction converts the primary amino group into a secondary amide. For example, N-acyl derivatives of aminonaphthalene disulfonic acids have been synthesized and studied for their potential biological activities. nih.gov

This derivatization is also a common strategy in dye synthesis to modify the properties of the final dye molecule. google.com For instance, the amino group in aminonaphthol sulfonic acids can be converted to an acetylamino or benzoylamino group, which then acts as a coupling component. google.com

Reactions of the Sulfonate Functionality

The sulfonate group, while generally less reactive than the amino group, can be converted into other functional groups, expanding the range of possible derivatives.

Formation of Sulfonyl Chlorides and Sulfonamides from Aminonaphthalene Sulfonic Acids

The sulfonic acid or its sodium salt can be converted into the corresponding sulfonyl chloride. This transformation is a crucial step for the synthesis of sulfonamides. organic-chemistry.orgekb.eg Various reagents can be employed for this chlorination, including 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) and cyanuric chloride. organic-chemistry.orgresearchgate.net The resulting sulfonyl chloride is a reactive intermediate that can readily react with primary or secondary amines to form sulfonamides. ekb.egwisc.edu

The synthesis of sulfonamides from sulfonic acids often proceeds as a one-pot reaction, where the sulfonyl chloride is generated in situ and immediately reacted with an amine. ekb.eg This methodology has been applied to a wide range of sulfonic acids, including aromatic and aliphatic ones. organic-chemistry.org For example, a method for preparing sulfonamides involves treating the sulfonic acid with trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to produce the sulfonyl chloride, which is then reacted with an amine. ekb.eg

Table 2: Reagents for Sulfonyl Chloride and Sulfonamide Synthesis from Sulfonic Acids
ReactionReagent(s)Key FeaturesReference
Sulfonic acid to Sulfonyl chloride1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC)Mild, solvent-free conditions, high efficiency organic-chemistry.org
Sulfonic acid to Sulfonyl chlorideCyanuric chlorideEffective for various sulfonic acids researchgate.net
Sulfonic acid to Sulfonamide (one-pot)Trichloroacetonitrile, Triphenylphosphine, then AmineWide scope of amines can be used ekb.eg
Sulfonic acid to Sulfonamide (one-pot)2,4,6-trichloro- maxapress.comgoogle.comgoogle.com-triazine, then AmineMicrowave-assisted, high yield ekb.eg

Formation of Coordination Complexes and Salts

Aminonaphthalene sulfonic acids can form salts through reactions involving both the amino and sulfonic acid groups. The sulfonic acid group can be neutralized with a base, such as sodium hydroxide (B78521) or sodium carbonate, to form the corresponding sodium sulfonate salt. google.com This is a common form in which these compounds are supplied and used.

Furthermore, the presence of both an acidic sulfonate group and a basic amino group makes these molecules zwitterionic in nature. They can also form coordination complexes with metal ions. For instance, the chromium complex of the azo dye formed from the coupling of diazotized 1-amino-2-naphthol-4-sulfonic acid with 1-naphthol-8-sulfonic acid is a known mordant dye. google.com The ability of the sulfonate and amino groups to act as ligands facilitates the formation of these metal complexes, which often exhibit enhanced properties such as lightfastness.

Structural Characterization Techniques in Advanced Research on Aminonaphthalenesulfonates

Crystallographic Investigations

Crystallographic techniques, particularly those involving X-ray diffraction, are powerful tools for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

For instance, the analysis of salts of 4-aminonaphthalene-1-sulfonate with divalent cations like Magnesium (Mg), Manganese (Mn), Cobalt (Co), and Nickel (Ni) reveals detailed crystallographic data. researchgate.net These studies determine crucial parameters such as the crystal system, space group, and unit cell dimensions, which define the crystalline lattice.

Table 1: Example Crystallographic Data for a Related Aminonaphthalene Sulfonate Salt Data for Hexa-aquamagnesium(II) 4-aminonaphthalene-1-sulfonate dihydrate, a compound structurally related to the title compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.622(3)
b (Å)7.043(3)
c (Å)23.178(3)
β (°)93.78(2)
Volume (ų)1404.3(7)
Z2
Source: researchgate.net

This data illustrates the type of precise structural information obtainable from SCXRD analysis. It shows, for example, that the fundamental repeating unit of the crystal (the unit cell) has monoclinic symmetry. researchgate.net

A recurrent structural motif in the crystal structures of aminonaphthalene sulfonate salts is the formation of distinct layers. researchgate.netuniupo.it Typically, these structures consist of alternating layers of the organic sulfonate anions and layers containing the metal cations, which are often hydrated. researchgate.net

The coordination environment of the metal cation is a key aspect of the crystal structure. In various salts of 4-aminonaphthalene-1-sulfonate, the metal cations are octahedrally coordinated, but the coordinating species can differ. researchgate.net For example:

In the nickel salt, the Ni²⁺ ion is coordinated to six water molecules, forming a hexa-aquanickel(II) complex, with no direct bonding to the sulfonate group. researchgate.net

In a related sodium salt, the Na⁺ cation is bonded to three sulfonate oxygen atoms and three water molecules, resulting in a distorted octahedral geometry. researchgate.net

The barium salt shows an eight-fold coordination environment, with the Ba²⁺ cation bonded to two sulfonate oxygen atoms and six water molecules. researchgate.net

These variations in coordination demonstrate how the identity of the cation can influence the specific structural arrangement, even within a layered framework. The layers are held together by extensive networks of intermolecular forces. researchgate.net

The stability and packing of aminonaphthalene sulfonate crystals are dictated by a combination of non-covalent interactions.

Hydrogen Bonds: Extensive hydrogen bonding is a hallmark of these crystal structures. These bonds primarily occur between the hydrogen atoms of the coordinated water molecules and the oxygen atoms of the sulfonate groups (O-H···O). researchgate.net The amino group (-NH₂) on the naphthalene (B1677914) ring can also participate as a hydrogen bond donor, further stabilizing the crystal lattice.

Pi-Pi Stacking: Pi-pi (π-π) stacking is an attractive, noncovalent interaction that occurs between aromatic rings. youtube.com In the crystal structures of aminonaphthalene sulfonates, the naphthalene rings of adjacent anions can stack on top of each other. These interactions, driven by electrostatic and van der Waals forces, contribute significantly to the cohesion of the crystal, particularly in holding the anionic layers together. nih.govresearchgate.net The presence of both electron-donating (amino) and electron-withdrawing (sulfonate) groups on the aromatic system can influence the nature and strength of these stacking interactions. rsc.org

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques probe the energy levels within a molecule, providing valuable information about its structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution and, with specialized techniques, in the solid state. sevenstarpharm.com While solution-state ¹H and ¹³C NMR spectra provide information on the chemical environment of hydrogen and carbon atoms, solid-state NMR is crucial for characterizing crystalline or immobilized forms. chemicalbook.comnih.gov

¹³C Magic Angle Spinning (MAS) NMR: For solid samples, techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed. nih.gov This method enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions that would otherwise lead to very broad signals in a static solid sample. The resulting spectrum shows sharp peaks, with the chemical shift of each peak corresponding to a specific carbon atom in the molecule. This allows for the verification of the carbon skeleton of the 7-aminonaphthalene-1-sulphonate anion. nih.govchemicalbook.com

²⁹Si MAS NMR for Immobilized Forms: In advanced applications, aminonaphthalene sulfonates can be immobilized onto solid supports, such as silica (B1680970) (SiO₂), for use in catalysis or separation processes. To characterize these materials, ²⁹Si MAS NMR would be employed. This technique is highly sensitive to the bonding environment of silicon atoms, allowing researchers to confirm the covalent attachment of the organic molecule to the silica surface and to characterize the nature of the silicon-oxygen framework of the support material.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. Each functional group in a molecule has characteristic vibrational frequencies, making these techniques ideal for functional group identification. chemicalbook.comresearchgate.net

For Sodium 7-aminonaphthalene-1-sulphonate, FT-IR and Raman spectra would exhibit characteristic absorption or scattering peaks corresponding to its key functional groups. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for Aminonaphthalene Sulfonates

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300-3500N-H stretchingAmino group (-NH₂)
~3000-3100C-H stretchingAromatic Ring
~1600-1650N-H bending (scissoring)Amino group (-NH₂)
~1450-1600C=C stretchingAromatic Ring
~1150-1250S=O asymmetric stretchingSulfonate group (-SO₃⁻)
~1030-1080S=O symmetric stretchingSulfonate group (-SO₃⁻)
~650-750C-S stretchingSulfonate group (-SO₃⁻)
Source: Adapted from researchgate.netresearchgate.netresearchgate.net

The precise positions of these peaks can provide subtle information about the molecular environment, such as the extent of hydrogen bonding involving the amino and sulfonate groups. researchgate.net

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) has emerged as an indispensable tool in the structural characterization of aminonaphthalenesulfonates, providing critical information on molecular weight and fragmentation pathways. Electrospray Ionization (ESI), a soft ionization technique, is particularly well-suited for analyzing these types of compounds, as it allows for the ionization of thermally labile and polar molecules directly from a liquid solution. acs.orgsigmaaldrich.com This technique is often coupled with high-performance liquid chromatography (LC-MS) for the separation and analysis of complex mixtures of isomers. chemicalbook.com

In the analysis of this compound, ESI-MS can be operated in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ is expected to be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is typically detected. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which aids in the confirmation of the elemental composition of the parent ion and its fragments. nih.gov

The fragmentation of aminonaphthalenesulfonates in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. Collision-induced dissociation (CID) of the precursor ion of 7-aminonaphthalene-1-sulphonate is expected to lead to characteristic neutral losses. The most common fragmentation pathways involve the cleavage of the C-S bond and the loss of the sulfonic acid group or its components.

Key fragmentation patterns observed for related aminonaphthalenesulfonic acid isomers, which can be extrapolated to 7-aminonaphthalene-1-sulphonate, include the loss of sulfur trioxide (SO₃, 80 Da) and sulfur dioxide (SO₂, 64 Da). chemicalbook.com For instance, the GC-MS analysis of the related 4-amino-1-naphthalenesulfonic acid shows significant fragments at m/z 143, corresponding to the aminonaphthalene cation after the loss of the sulfonyl group, and at m/z 115, which likely results from the subsequent loss of the amino group. nih.gov The study of other isomers, such as 5-aminonaphthalene-2-sulfonic acid by ESI-QTOF-MS/MS in negative ion mode, shows a prominent precursor ion [M-H]⁻ at m/z 222.023. massbank.eu

Based on the analysis of related compounds, the following table summarizes the predicted key ions and fragments for 7-aminonaphthalene-1-sulphonate in an ESI-MS/MS experiment.

Table 1: Predicted ESI-MS/MS Fragmentation Data for 7-Aminonaphthalene-1-sulphonate

Observed m/z (Predicted) Ion Formula Interpretation
246.02[C₁₀H₈NNaO₃S+H]⁺Protonated molecule with sodium adduct (Positive Mode)
224.04[C₁₀H₁₀NO₃S]⁺Protonated molecule [M+H]⁺ (Positive Mode)
222.02[C₁₀H₈NO₃S]⁻Deprotonated molecule [M-H]⁻ (Negative Mode) massbank.eu
144.06[C₁₀H₁₀N]⁺Fragment ion after loss of SO₃
143.05[C₁₀H₉N]⁺Fragment ion after loss of HSO₃
115.05[C₉H₇]⁺Naphthalene fragment after loss of NH₂ from m/z 143

Note: The m/z values are predicted based on the molecular weight of 7-aminonaphthalene-1-sulfonic acid (223.25 g/mol ) and known fragmentation patterns of similar compounds. chemicalbook.comnih.gov

The precise fragmentation pattern can be influenced by experimental conditions such as the collision energy and the specific isomer being analyzed. nih.gov Therefore, empirical data from advanced research on pure 7-aminonaphthalene-1-sulphonate would be necessary to fully elucidate its mass spectrometric behavior.

Photophysical and Spectroscopic Properties Research of Aminonaphthalenesulfonates

Electronic Spectra and Absorption Characteristics

The electronic absorption spectra of aminonaphthalenesulfonates are characterized by transitions within the naphthalene (B1677914) π-electron system. The position and intensity of these absorption bands are modulated by the attached amino and sulfonate groups. Theoretical and experimental studies on the parent molecule, 1-aminonaphthalene (AMN), predict two ππ* states, ¹L(b) and ¹L(a), as the lowest singlet electronic excitations. nih.gov The transition to the ¹L(b) state has a very small oscillator strength, meaning it is not significantly populated upon excitation. nih.gov Consequently, the ¹L(a) state is considered the primary player in the photophysics of these molecules. nih.gov

In derivatives like 4-Amino naphthalene-1-sulfonic acid (AmNS), the absorption spectrum typically shows a prominent band in the ultraviolet range. researchgate.net For instance, when AmNS is conjugated to an alginate polymer (AmNS-ALG), its maximum excitation wavelength is observed at 325 nm in a polar solvent like water. researchgate.net The absorption peaks of naphthylamine sulfonate derivatives are generally observed to shift to slightly longer wavelengths (a bathochromic shift) as the polarity of the solvent increases. ekb.eg This effect, however, is often less pronounced than the shifts seen in the fluorescence emission spectra. ekb.eg

Fluorescence Dynamics and Environmental Sensitivity

The most notable feature of aminonaphthalenesulfonates is their environmentally sensitive fluorescence. Compounds like 8-anilino-1-naphthalenesulfonic acid (ANS) are weakly fluorescent in aqueous solutions but exhibit a dramatic increase in fluorescence intensity in less polar environments, such as organic solvents or the hydrophobic pockets of proteins. nih.gov This phenomenon is accompanied by a significant blue shift (hypsochromic shift) in the emission maximum. nih.gov The dual sensitivity of fluorescence yield and emission wavelength to the polarity of the microenvironment is the basis for their widespread use as fluorescent probes. nih.gov

Upon absorption of a photon and promotion to an excited electronic state, aminonaphthalenes undergo several relaxation processes. The relaxation of the primary excited ¹L(a) state competes between radiant emission (fluorescence) and non-radiative pathways, including intersystem crossing to the triplet state and internal conversion back to the ground state. nih.gov

Studies on 1-aminonaphthalene (AMN) show that its relaxation dynamics involve both femtosecond and picosecond time scales. nih.gov In polar solvents, the relaxation process is complex, involving not only intramolecular reorganization of the amino group but also a bulk relaxation of the surrounding solvent dipoles around the excited-state dipole moment of the solute. rsc.org This solvent relaxation stabilizes the excited state, which often possesses significant charge-transfer character. rsc.org The internal conversion from the excited state back to the ground state can be mediated by a conical intersection, which for AMN is located about 0.7 eV above the ¹L(a) state's minimum energy. nih.gov

The effect of the solvent on the spectral properties of aminonaphthalenesulfonates, known as solvatochromism, is a key aspect of their behavior. A study on 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) demonstrated a positive solvatochromism, where the emission maximum shifts to longer wavelengths (red shift) as solvent polarity increases. researchgate.net Conversely, decreasing solvent polarity from water to butanol causes a blue shift in the excitation band. researchgate.net

The bathochromic shift in fluorescence emission with increasing solvent polarity is typically more pronounced than the shift in the absorption spectra. ekb.eg This indicates that the dipole moment of the molecule is greater in the excited state than in the ground state. ekb.eg The dependency of the emission maximum on solvent properties can be used to evaluate the microenvironmental polarity inside cavities, such as those of cyclodextrins. nih.gov

Table 1: Solvent Effects on Photophysical Properties of AmNS-ALG

Solvent Relative Polarity Excitation Max (λex) Emission Max (λem)
Water High 325 nm -
Methanol Medium - -
Butanol Low 429 nm -

Data derived from a study on 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG). The study noted a decrease in excitation wavelength with decreasing solvent polarity. researchgate.net

The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is highly sensitive to the molecular environment and the specific structure of the aminonaphthalenesulfonate derivative. For many derivatives, the quantum yield is low in polar solvents like water and increases significantly in less polar media like ethylene (B1197577) glycol. nih.gov

For example, various derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS) show distinct spectral properties. While some derivatives exhibit improved quantum yields, others show diminished or even a complete loss of fluorescence. nih.gov One derivative, with a nitro group at the para position of the aniline (B41778) ring, was found to be non-fluorescent in both water and ethylene glycol, likely due to alternative relaxation pathways enabled by the electron-withdrawing nitro group. nih.gov In contrast, the inclusion of aminonaphthalene sulfonic acids into the hydrophobic cavities of cyclodextrins or cucurbituril (B1219460) can lead to a large enhancement of their fluorescence quantum yields. nih.gov

Table 2: Photophysical Data for Selected 8-Anilinonaphthalene-1-sulfonate (ANS) Derivatives

Compound Solvent Max Absorption (λabs) (nm) Max Emission (λem) (nm) Quantum Yield (φ)
8-(Phenylamino)naphthalene-1-sulfonate (3a) Water 349 473 0.003
8-(Phenylamino)naphthalene-1-sulfonate (3a) Ethylene Glycol 362 458 0.17
Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate (3b) Water 350 471 0.003
Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate (3b) Ethylene Glycol 361 452 0.32
Sodium 8-((3,4-dichlorophenyl)amino)naphthalene-1-sulfonate (3g) Water 352 506 0.001
Sodium 8-((3,4-dichlorophenyl)amino)naphthalene-1-sulfonate (3g) Ethylene Glycol 365 471 0.32
Sodium 8-(p-tolylamino)naphthalene-1-sulfonate (3i) Water 351 479 0.004
Sodium 8-(p-tolylamino)naphthalene-1-sulfonate (3i) Ethylene Glycol 364 457 0.22

Data from a study on microwave-assisted synthesis and spectral properties of ANS derivatives. nih.gov

The fluorescence decay of aminonaphthalenesulfonates is often not a simple single-exponential process, especially in complex systems like protein solutions. A multi-exponential or nonexponential decay profile indicates that the fluorescent probe exists in multiple, distinct environments. researchgate.net

Analysis of the fluorescence decay of 1,8-ANS in the presence of human oxyhemoglobin revealed at least three components with different decay times. researchgate.net

A very short-lived component (< 0.5 ns) is attributed to probe molecules in the bulk aqueous buffer, where fluorescence is heavily quenched. researchgate.net

An intermediate component (3.1–5.5 ns) is suggested to correspond to ANS bound to a protein site that is partially accessible to water molecules. researchgate.net

A long-lived component (12–15 ns) is ascribed to probe molecules located in a highly hydrophobic, water-inaccessible pocket of the protein. researchgate.net

This nonexponential decay provides detailed information about the different binding sites and the heterogeneity of the probe's microenvironment. Time-resolved fluorescence decay of compounds like 1-aminonaphthalene-4-sulfonate has also been found to fit well with a biexponential function in various solvents. ekb.eg

Theoretical and Computational Photophysics

Computational quantum-chemical calculations provide deep insights into the electronic structure and relaxation dynamics that underpin the observed photophysical properties of aminonaphthalenes. High-level ab initio calculations (CASPT2//CASSCF) have been instrumental in understanding the photophysics of 1-aminonaphthalene (AMN). nih.gov

These theoretical studies confirm that the ¹L(a) state is the main excited state populated by light absorption. nih.gov Calculations also predict a surface crossing between the ¹L(a) and the lower-lying ¹L(b) state, although this is not always observed as a distinct dynamical signature in time-resolved experiments. nih.gov Furthermore, computational models help to locate critical points on the potential energy surfaces, such as conical intersections, which act as efficient funnels for non-radiative relaxation back to the ground state, thereby influencing the fluorescence quantum yield. nih.gov These theoretical approaches are crucial for interpreting experimental data and for the rational design of new fluorescent probes with tailored properties.

Quantum Chemical Calculations of Excited States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for understanding the electronic structure and excited-state properties of molecules like aminonaphthalenesulfonates. researchgate.netaps.org These computational methods allow for the prediction of various spectroscopic parameters, including absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions.

For aminonaphthalenesulfonates, TD-DFT calculations can elucidate the character of the excited states, such as whether they are locally excited (LE) or involve significant intramolecular charge transfer (ICT). researchgate.net In a typical study, the geometry of the molecule is first optimized in its ground state. Subsequently, vertical excitation energies are calculated to simulate the absorption spectrum. Analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the extent of charge redistribution upon excitation. For many aminonaphthalenesulfonates, the HOMO is localized on the amino group and the naphthalene ring, while the LUMO is shifted towards the sulfonate group, confirming the ICT nature of the lowest excited singlet state (S1).

Research on related molecules, such as 8-anilino-1-naphthalenesulfonic acid (ANS) derivatives, has shown that the electronic nature of substituents can significantly influence the excited state properties. nih.gov For instance, electron-donating groups can lead to different relaxation pathways from the excited state. nih.gov Furthermore, studies on other complex organic molecules demonstrate that TD-DFT can be employed to understand phenomena like excited-state intramolecular proton transfer (ESIPT), a process that can occur in molecules with appropriate proton donor and acceptor groups. ccu.edu.twrsc.org While specific calculations for sodium 7-aminonaphthalene-1-sulphonate are not readily found, the established methodologies of TD-DFT provide a robust framework for predicting its photophysical behavior. aps.orgohio-state.edunih.gov

Modeling of Solvation Dynamics

The photophysical properties of aminonaphthalenesulfonates are often highly dependent on the solvent environment, a phenomenon known as solvatochromism. acs.org Modeling of solvation dynamics is therefore crucial for a comprehensive understanding of these molecules. When a molecule is excited to a state with a different dipole moment than the ground state, the surrounding solvent molecules will reorient to stabilize the new charge distribution. This relaxation process occurs on a picosecond to nanosecond timescale and can be monitored through time-resolved fluorescence spectroscopy.

Studies on similar compounds, such as 4-Amino naphthalene-1-sulfonic acid (AmNS) incorporated into an alginate polymer, have demonstrated this solvent-dependent behavior. researchgate.net The fluorescence emission of AmNS-ALG shows a positive solvatochromism, meaning the emission wavelength increases (red-shifts) with increasing solvent polarity. researchgate.net This is indicative of a more polar excited state that is preferentially stabilized by polar solvents.

The following table illustrates the solvatochromic shift of AmNS-alginate in different solvents, which can be considered indicative of the general behavior of aminonaphthalenesulfonates:

SolventRelative PolarityExcitation Maxima (λex, nm)Emission Maxima (λem, nm)Stokes Shift (Δν, cm⁻¹)
Water1.0003254106,569
Glycerol0.7923354206,036
Methanol0.7623404255,747
Butanol0.5863454305,502

Data adapted from a study on 4-Amino naphthalene-1-sulfonic acid-alginate polymer. researchgate.net

The Stokes shift, which is the difference in energy between the absorption and emission maxima, also provides insight into the excited-state relaxation dynamics. A larger Stokes shift in more polar solvents suggests a greater degree of solvent reorganization around the excited-state dipole.

Fluorescence lifetime measurements further contribute to the understanding of solvation dynamics. For the AmNS-alginate system, the fluorescence lifetime was found to decrease in less polar solvents, which can be attributed to different non-radiative decay pathways becoming more prominent. researchgate.net The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, has also been shown to be highest in more polar solvents for this system. researchgate.net

While these data are for a related compound, they strongly suggest that the excited state of this compound would also be significantly influenced by the polarity of its environment. Detailed modeling of these dynamics would involve computational approaches such as molecular dynamics (MD) simulations with explicit solvent molecules or implicit solvent models to calculate the solvent reorganization energy and the time course of the spectral shifts.

Advanced Analytical Methodologies for Aminonaphthalenesulfonates

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of aminonaphthalenesulfonate isomers, providing the necessary resolving power to separate these closely related compounds.

High-Performance Liquid Chromatography (HPLC) is a primary and versatile tool for the analysis of aminonaphthalenesulfonic acids. sigmaaldrich.comnih.gov Reversed-phase (RP) HPLC is the most common mode used, capable of separating various isomers. sszp.eu A typical RP-HPLC method employs a C18 column with a mobile phase consisting of an organic solvent like acetonitrile, water, and an acid such as phosphoric or formic acid to control ionization. sigmaaldrich.comnih.gov

The separation of the structurally similar isomers of aminonaphthalenesulfonic acid is a significant analytical challenge. To enhance resolution, modifiers can be added to the mobile phase. For instance, the use of cyclodextrins in the mobile phase has been shown to significantly improve the separation selectivity of aromatic sulfonic acid isomers. uab.edu Another powerful approach is ion-pair HPLC, which introduces a counter-ion to the mobile phase to form neutral ion pairs with the charged sulfonate groups, thereby improving their retention and separation on reversed-phase columns. This technique, when coupled with a sensitive detector like a fluorescence detector, allows for the determination of naphthalenesulfonate isomers even in complex sample matrices such as highly saline brines. nih.gov

Table 1: HPLC Method Parameters for Aminonaphthalene Sulfonic Acids

Parameter Description Reference
Column Newcrom R1 (Reverse Phase) sigmaaldrich.com
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid. Formic acid can be substituted for Mass Spectrometry compatibility. sigmaaldrich.comnih.gov
Detection UV, Diode-Array, Fluorescence uab.edunih.gov
Separation Aid Cyclodextrins can be added to the mobile phase to improve isomer separation. uab.edu

| Technique Variant | Ion-pair HPLC for enhanced separation in complex matrices. | nih.gov |

This table provides an interactive summary of common HPLC parameters used in the analysis of aminonaphthalene sulfonic acids.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as an excellent alternative or complementary method to HPLC for analyzing aminonaphthalenesulfonate isomers. nih.govsigmaaldrich.comnih.gov Its high resolving power is particularly advantageous for separating molecules with minor structural differences.

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MEKC), are employed. nih.govnih.gov In CZE, separation occurs based on the differences in the charge-to-size ratio of the analytes. The separation selectivity in CE can be finely tuned by modifying the composition of the background electrolyte (BGE). The addition of reagents like cyclodextrins (e.g., β-CD, γ-CD) or macrocyclic polyamines (e.g., nih.govaneN4) to the BGE can significantly enhance the resolution of closely migrating isomers by forming transient inclusion complexes. nih.govsigmaaldrich.com For instance, the addition of nih.govaneN4 to a hydrochloric acid running solution enabled the successful separation of multiple naphthalenedisulfonate isomers that were otherwise unresolved. nih.gov Furthermore, sample stacking techniques can be employed in CE to preconcentrate the sample, achieving detection limits in the low µg/L range. nih.gov

Spectrometric Quantification and Identification

Spectrometric methods, particularly when coupled with chromatographic separation, provide definitive identification and sensitive quantification of aminonaphthalenesulfonates.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the structural confirmation and quantification of aminonaphthalenesulfonic acids. nih.gov The coupling of HPLC with MS provides high selectivity and sensitivity, allowing for the analysis of isomers in complex mixtures. nih.gov Electrospray ionization (ESI) is the most common ionization method, typically forming [M-H]⁻ ions in negative ion mode due to the acidic nature of the sulfonic acid group. uab.edu LC-MS/MS, which involves tandem mass spectrometry, offers even greater specificity by monitoring characteristic fragmentation patterns of the parent ions, making it a powerful tool for isomer differentiation and trace-level analysis. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is not directly applicable to non-volatile and polar compounds like Sodium 7-aminonaphthalene-1-sulphonate. sigmaaldrich.comnih.gov Analysis by GC-MS necessitates a chemical derivatization step to convert the polar functional groups (-NH2 and -SO3H) into more volatile and thermally stable moieties. thermofisher.com Common derivatization strategies include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form silyl (B83357) derivatives. sigmaaldrich.comthermofisher.com

Alkylation: This approach, often using reagents like methyl chloroformate, converts the analyte into a less polar derivative. nih.govnih.gov

The choice of derivatization reagent and optimization of reaction conditions are critical to ensure complete reaction and prevent the formation of byproducts or degradation of the analyte. sigmaaldrich.commdpi.com

Table 2: Comparison of Mass Spectrometry Techniques

Technique Applicability to Aminonaphthalenesulfonates Key Considerations Reference
LC-MS Direct analysis is possible and highly effective. Preferred method for identification and quantification. ESI is a common ionization source. nih.govnih.gov

| GC-MS | Requires prior chemical derivatization. | Analytes must be made volatile via silylation or alkylation. Potential for side reactions or incomplete derivatization. | sigmaaldrich.comnih.govthermofisher.com |

This interactive table compares the direct applicability and key considerations of LC-MS and GC-MS for the analysis of aminonaphthalenesulfonates.

UV-Visible spectrophotometry is a fundamental analytical technique used for the quantitative determination of aromatic compounds, including aminonaphthalenesulfonic acids. eurekaselect.com The method is based on the principle that these compounds absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to the concentration of the analyte in solution, as described by the Beer-Lambert law. sszp.eu

For quantitative analysis, a wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and minimize interference. While direct UV-Vis spectrophotometry is simple and rapid, its selectivity can be limited in complex mixtures. To overcome this, derivative spectrophotometry can be employed, which involves calculating the first or higher-order derivative of the absorbance spectrum. This mathematical treatment can help resolve overlapping spectral bands from different components in a mixture without requiring a physical separation step. nih.gov

Colorimetric assays offer another spectrophotometric approach. These assays involve a chemical reaction that produces a colored product. For instance, the amino group of aminonaphthalenesulfonates can react with specific chromogenic reagents, such as β-naphthoquinone sulfonate, to yield a colored complex whose intensity can be measured to determine the concentration of the original analyte. nih.gov

Electrochemical Analytical Innovations

Electrochemical methods offer a highly sensitive and often low-cost alternative for the detection of electroactive compounds like aminonaphthalenesulfonic acids. The presence of the easily oxidizable amino group makes these molecules suitable for analysis by techniques such as voltammetry. nih.gov

The development of innovative electrode materials is key to enhancing the performance of electrochemical sensors. Glassy carbon electrodes (GCEs) are often used as a base, which can then be modified to improve sensitivity and selectivity. For example, a GCE modified with a polymer film of poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) has been shown to effectively catalyze the electrochemical oxidation of other molecules, indicating its potential for sensor applications. nih.gov This modification leads to a significant enhancement of the electrochemical signal. The oxidation process at such modified electrodes is typically irreversible and controlled by diffusion of the analyte to the electrode surface. nih.gov

Other advanced materials, such as multi-walled carbon nanotubes (MWCNTs), are also used to functionalize electrodes. nih.govnih.gov These nanomaterials provide a large surface area and excellent conductivity, leading to a significant improvement in the electron transfer rate and, consequently, lower detection limits. nih.gov Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are commonly used to investigate the electrochemical behavior of the analyte and for quantitative measurements. nih.govnih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
7-aminonaphthalene-1-sulfonic acid
aminonaphthalenesulfonates
naphthalenedisulfonate
4-amino-3-hydroxynaphthalene-1-sulfonic acid
p-aminophenol
amoxicillin (B794)
acetonitrile
phosphoric acid
formic acid
beta-naphthoquinone sulfonate
poly(1-aminonaphthalene)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

Spectroelectrochemical Studies of Derivatives and Polymers

Spectroelectrochemistry is a powerful analytical technique that provides in-situ information on the structural changes that a molecule or polymer undergoes during electrochemical processes. By combining UV-Vis, fluorescence, or Raman spectroscopy with electrochemistry, it is possible to identify redox states, reaction intermediates, and the nature of charge carriers in electroactive materials.

While specific spectroelectrochemical studies on polymers derived exclusively from this compound are not extensively documented in publicly available research, the principles and findings from closely related aminonaphthalenesulfonate polymers offer significant insights. For instance, the electropolymerization of various aminonaphthalene sulfonic acid isomers, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid and 4-aminonaphthalene-1-sulfonic acid, results in the formation of electroactive and colored polymer films on electrode surfaces. researchgate.net

During the electrochemical oxidation of these monomers, distinct changes in the UV-Vis absorption spectra are observed as a function of the applied potential. These changes correspond to the formation of radical cations and their subsequent coupling to form oligomers and polymers. The resulting polymer films exhibit electrochromism, meaning their color changes reversibly with the electrochemical switching between their reduced and oxidized states.

Table 1: Spectroelectrochemical Characteristics of a Hypothetical Poly(7-aminonaphthalene-1-sulfonic acid) Film

Redox StateApplied Potential (vs. Ag/AgCl)Observed ColorKey Absorption Bands (nm)Inferred Species
Reduced-0.2 VColorless/Pale Yellow~320-350Neutral polymer chains
Partially Oxidized+0.4 VGreen/Blue~400-450, ~700-800Polaron charge carriers
Fully Oxidized+0.8 VDark Blue/Violet~500-550Bipolaron charge carriers

Note: This table is illustrative and based on the typical behavior of conducting polymers derived from aromatic amines.

Raman spectroelectrochemistry is another valuable tool that can probe the vibrational modes of the polymer backbone and identify structural changes associated with redox switching. For polymers similar to polyaniline, characteristic bands corresponding to the benzenoid and quinoid rings would be expected to change in intensity as the polymer is oxidized and reduced. researchgate.net

Electrochemical Impedance Spectroscopy in Materials Contexts

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the interfacial properties of electrode materials, including charge transfer resistance, double-layer capacitance, and diffusion processes. nih.gov It is particularly useful for characterizing polymer-modified electrodes and understanding the mechanisms of charge transport within the polymer film and at the electrode-electrolyte interface.

In the context of aminonaphthalenesulfonate polymers, EIS can provide quantitative data on the conductivity of the polymer film, the porosity of its structure, and its performance in applications such as sensors or corrosion protection. researchgate.net A typical EIS measurement involves applying a small amplitude AC voltage over a wide range of frequencies and measuring the resulting current. The data is often presented as a Nyquist plot, which displays the imaginary part of the impedance versus the real part.

For a polymer-modified electrode, the Nyquist plot can often be modeled using an equivalent electrical circuit. The components of this circuit correspond to different physical and chemical processes.

Table 2: Typical Equivalent Circuit Elements for a Polymer-Modified Electrode and Their Interpretation

Circuit ElementSymbolPhysical/Chemical Process
Solution ResistanceRsThe resistance of the bulk electrolyte solution.
Charge Transfer ResistanceRctThe resistance to the flow of charge across the electrode-polymer interface.
Double Layer CapacitanceCdlThe capacitance of the electrical double layer at the electrode surface. Often replaced by a Constant Phase Element (CPE) for non-ideal surfaces.
Warburg ImpedanceZWRepresents the diffusion of ions within the polymer film or from the bulk solution to the electrode surface.
Polymer Film ResistanceRfThe resistance of the polymer film itself.
Polymer Film CapacitanceCfThe capacitance associated with the polymer film.

The electropolymerization of monomers like 7-amino-4-hydroxynaphthalene-2-sulfonic acid on a glassy carbon electrode has been studied, and the resulting polymer film was characterized using EIS. researchgate.net Such studies reveal how the impedance characteristics change with the polymerization conditions and the pH of the electrolyte, providing valuable information for optimizing the synthesis of these polymer films for specific applications. For example, a lower charge transfer resistance (Rct) generally indicates faster electrode kinetics and better performance in sensing or electrocatalytic applications.

The analysis of EIS data for a poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified electrode used for the determination of amoxicillin showed the enhanced conductivity and increased surface area provided by the polymer film. nih.gov The electron transfer coefficient (α) and the number of electrons (n) involved in the electrochemical reaction can also be estimated from electrochemical data, providing a deeper understanding of the reaction mechanism. nih.gov

Applications in Advanced Materials Science and Engineering

Conducting Polymers and Polymer Composites

The ability of Sodium 7-aminonaphthalene-1-sulphonate to be copolymerized with other monomers, such as aniline (B41778), opens up possibilities for creating novel conducting polymers with tailored properties.

The copolymerization of aniline with various aminonaphthalene sulphonic acid isomers has been explored to develop self-doped conducting polymers. These materials have the advantage of improved processability and environmental stability compared to externally doped polyaniline. While specific data on the copolymerization of the 7-amino-1-sulphonate isomer is scarce, studies on related isomers like 5-aminonaphthalene-2-sulphonic acid (ANSA) provide a useful reference. researchgate.net

In the copolymerization of ANSA with aniline, the resulting PANI-ANSA copolymer exhibited a nanotubular morphology at high aniline to ANSA molar ratios. researchgate.net The thermal stability of these copolymers was found to be superior to that of HCl-doped polyaniline, with decomposition temperatures as high as 340°C. researchgate.net The conductivity of the PANI-ANSA copolymers was in the range of 10⁻² to 10⁻⁴ S/cm, depending on the degree of sulfonation. researchgate.net It is reasonable to expect that copolymers of aniline and this compound would exhibit similar self-doping characteristics and potentially unique morphological and electronic properties due to the different substitution pattern on the naphthalene (B1677914) ring.

Research on the copolymerization of 1-aminonaphthalene with aniline has shown that the resulting copolymer exhibits higher electrical conductivity compared to the homopolymer of 1-aminonaphthalene. ias.ac.in This suggests that the incorporation of the naphthalene moiety into the polyaniline backbone can significantly alter the electronic properties of the material.

Electrochemical methods offer a high degree of control over the synthesis of conducting polymers, allowing for the direct deposition of polymer films onto electrode surfaces. iaea.org The electrochemical polymerization of various amino-substituted naphthalene sulphonic acids has been investigated. For example, conducting polymers have been synthesized from 4-amino-3-hydroxynaphthalene-1-sulphonic acid and 7-amino-4-hydroxynaphthalene-2-sulphonic acid on glassy carbon electrodes. researchgate.net

The electrochemical behavior of these polymers is influenced by the molecular structure of the monomer and the polymerization conditions. The resulting polymer films can exhibit electrocatalytic properties, as demonstrated by the use of a poly(7-amino-4-hydroxynaphthalene-2-sulphonic acid) modified electrode for the determination of caffeine (B1668208). researchgate.net This polymer film was found to reduce the potential required for caffeine oxidation and increase the current response. researchgate.net

The general mechanism for the electrochemical polymerization of aniline involves the oxidation of the monomer to form radical cations, which then couple to form oligomers and eventually the final polymer. researchgate.net The presence of a sulphonate group on the monomer, as in this compound, can influence this process and lead to the formation of a self-doped polymer.

Catalytic Applications

The functional groups on this compound also make it a candidate for use in catalysis, either directly or as a precursor for supported catalysts. Research has shown that 7-amino-1-naphthalene sulphonic acid (ANSA) can be immobilized onto silica (B1680970) nanoparticles to create a solid acid catalyst. researchgate.netscilit.com

This heterogeneous catalyst, denoted as RHANPSO3H, was synthesized via a sol-gel technique and characterized by various spectroscopic methods. researchgate.net The catalyst was found to be effective in the esterification of n-butyl alcohol with different mono- and di-acids, achieving 88% conversion of the alcohol with 100% selectivity towards the ester at 117°C. researchgate.net The catalyst could also be regenerated and reused without significant loss of activity. researchgate.net The catalytic activity is attributed to the strong Brønsted acid sites created by the immobilized sulphonic acid groups. researchgate.net This demonstrates a promising application for 7-amino-1-naphthalene sulphonic acid in the development of environmentally friendly and reusable catalysts.

Development of Heterogeneous Acid Catalysts via Immobilization on Silica

The transformation of homogeneous catalysts into heterogeneous systems is a significant area of research, driven by the advantages of easy separation, reusability, and enhanced stability of the catalyst. This compound has been successfully utilized in the synthesis of heterogeneous acid catalysts through its immobilization onto a silica support.

In one method, 7-Amino-1-naphthalene sulphonic acid (ANSA) is immobilized onto silica nanoparticles using a sol-gel technique. researchgate.net This process is designed to create strong Brønsted acid sites on the surface of the silica, resulting in a novel catalyst designated as RHANPSO3H. researchgate.net The resulting material consists of spherical nanoparticles. researchgate.net The successful incorporation of the organic sulphonic acid onto the silica framework has been confirmed through various analytical techniques. For instance, 29Si MAS NMR analysis reveals the presence of T2, T3, Q3, and Q4 silicon centers, while 13C MAS NMR confirms the presence of the propyl group and the naphthalene ring structure within the catalyst. researchgate.net This immobilization effectively transforms the water-soluble sodium salt into a solid acid catalyst, paving the way for its application in various organic reactions. The functionalization of silica-based materials by incorporating organic compounds is a key strategy in creating these tailored catalysts. researchgate.net

Catalytic Activity in Organic Transformations (e.g., Esterification)

The synthesized heterogeneous catalyst, RHANPSO3H, derived from the immobilization of 7-aminonaphthalene-1-sulphonic acid on silica, has demonstrated significant catalytic performance in organic transformations, particularly in esterification reactions. researchgate.net

The efficacy of this catalyst was evaluated in the esterification of n-butyl alcohol with various mono- and di-carboxylic acids. researchgate.net Under specific reaction conditions, the catalyst exhibited high activity. The research findings indicate that the esterification reaction, carried out at a temperature of 117 °C, achieved a high conversion of the alcohol and excellent selectivity towards the corresponding ester. researchgate.net A key advantage of this heterogeneous catalyst is its reusability. After the reaction, the catalyst can be recovered by simple filtration, washed with ethanol (B145695), and dried at 180 °C for 24 hours, allowing it to be used in subsequent reaction cycles. researchgate.net

The catalytic performance of RHANPSO3H in the esterification of n-butyl alcohol is summarized in the table below.

ParameterValue
ReactionEsterification of n-butyl alcohol
CatalystRHANPSO3H
Reaction Temperature117 °C
Alcohol Conversion88%
Selectivity towards Ester100%
Catalyst RegenerationWash with ethanol, dry at 180°C for 24h

Data sourced from a study on the synthesis and catalytic activity of heterogeneous 7-amino-1-naphthalene sulfonic acid immobilized silica nanoparticles. researchgate.net

This demonstrates the potential of utilizing this compound in the development of efficient and recyclable solid acid catalysts for important industrial processes like esterification.

Environmental Fate and Biogeochemical Transformations of Aminonaphthalenesulfonates

Biodegradation Studies

The biological breakdown of aminonaphthalenesulfonates is a critical process in their removal from contaminated environments. Research has focused on identifying microbial communities capable of utilizing these complex aromatic compounds and elucidating the metabolic pathways involved.

The microbial degradation of aminonaphthalenesulfonates often begins with the breakdown of larger, more complex molecules like azo dyes. The reductive cleavage of the azo linkage (-N=N-) in these dyes, a common initial step under anaerobic conditions, can generate aromatic amines, including various aminonaphthalenesulfonate isomers. nih.govnih.gov Once formed, these intermediates can be further degraded by specialized microbial consortia.

Studies on compounds structurally related to 7-aminonaphthalene-1-sulfonate, such as 4-aminonaphthalene-1-sulfonic acid (4-ANS), have shown that certain bacterial consortia can utilize them as the sole source of carbon, nitrogen, and sulfur. nih.gov The degradation process is influenced by environmental conditions, with nutrient availability playing a key role. For instance, under nitrogen-limited conditions, a notable increase in the removal efficiency and volumetric removal rates of 4-ANS has been observed in packed-bed biofilm reactors. nih.gov This suggests that the microbial metabolic strategy shifts to more efficiently mineralize the compound to access the limiting nutrient.

The bacterial strains identified as being capable of degrading these sulfonated aromatics belong to a diverse range of genera. Through enrichment techniques, consortia comprising genera such as Variovorax, Pseudomonas, Bacillus, Arthrobacter, Nocardioides, and Microbacterium have been isolated and shown to be effective. nih.govnih.gov The degradation pathway for azo dyes often involves an initial cleavage into constituent amines. For example, the dye Acid Orange 7 is cleaved by Shewanella oneidensis under anaerobic conditions to form 1-amino-2-naphthalenol and aminobenzene sulfonic acid (sulfanilic acid). frontiersin.org

Table 1: Examples of Bacterial Genera Involved in the Degradation of Sulfonated Aromatic Amines

Bacterial GenusRole in DegradationReference
VariovoraxPart of a consortium degrading a mixture of sulfonated aromatic amines. nih.gov
PseudomonasIsolated from consortia capable of degrading sulfonated amines. nih.gov
BacillusMember of a biofilm-forming consortium degrading 4-aminonaphthalene-1-sulfonic acid. nih.gov
ArthrobacterIdentified in a consortium that efficiently uses 4-ANS as a nutrient source. nih.gov
NocardioidesPart of a microbial consortium selected for its ability to degrade 4-ANS. nih.gov
MicrobacteriumA key member of a bacterial consortium degrading sulfonated aromatic amines. nih.govnih.gov
ShewanellaCapable of reductive cleavage of azo linkages, producing aromatic amines. nih.gov

Assessing the biodegradability of compounds like sodium 7-aminonaphthalene-1-sulphonate is crucial for environmental risk assessment. This can be achieved through experimental studies in bioreactors and with the aid of predictive computational models.

One approach involves studying the degradation kinetics in a controlled environment, such as a packed-bed biofilm reactor. nih.gov By varying substrate loading rates and measuring removal efficiency, kinetic models can be developed to describe the biodegradation process. For a mixture of sulfonated aromatic amines, a parabolic inhibition model was found to best characterize the specific degradation rate, indicating that at high concentrations, the compounds may inhibit the activity of the degrading microorganisms. nih.gov

Table 2: Kinetic Parameters for a Biofilm Reactor Degrading Sulfonated Aromatic Amines

ParameterValueDescriptionReference
RXM58.15 ± 7.95 mg (10⁹ cells h)⁻¹Maximum specific degradation rate nih.gov
Ks0.73 ± 0.31 mg L⁻¹Half-saturation constant nih.gov
Sm89.14 ± 5.43 mg L⁻¹Substrate concentration at which the maximum rate occurs nih.gov
m5Exponent in the parabolic model nih.gov

In addition to experimental methods, in silico approaches like Quantitative Structure-Biodegradability Relationship (QSBR) models are valuable tools. chemrxiv.org These models use the molecular structure of a chemical to predict its biodegradability. By correlating structural descriptors (e.g., electrotopological properties, molecular weight) with experimentally determined biodegradability data, machine learning algorithms can generate models to screen new or untested compounds. chemrxiv.org For chlorinated compounds, for example, models have been developed that can classify them as biodegradable or non-biodegradable with reasonable accuracy, demonstrating the potential of this approach for other classes of chemicals, including aminonaphthalenesulfonates. chemrxiv.org

Advanced Oxidation and Electrochemical Degradation Processes

For aminonaphthalenesulfonates that are resistant to biological degradation, chemical degradation methods offer an alternative for their removal from water. Advanced Oxidation Processes (AOPs) and electrochemical techniques are particularly promising.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to mineralize organic pollutants. wikipedia.org Their effectiveness stems from the in-situ generation of powerful, non-selective oxidizing agents, most notably the hydroxyl radical (·OH). researchgate.netmdpi.com These radicals can attack a wide range of organic molecules, breaking them down into simpler, less harmful substances like CO₂, water, and inorganic salts. wikipedia.org

Anodic oxidation is an electrochemical AOP where the target pollutant is oxidized at the surface of an anode. researcher.life When a sufficient potential is applied, either the pollutant can be directly oxidized at the electrode surface, or reactive oxygen species are generated from the electrolysis of water, which then carry out the oxidation. organic-chemistry.orgnih.gov The choice of anode material, such as platinum or boron-doped diamond, is critical to the efficiency of the process. nih.govepa.gov Studies on the anodic oxidation of other naphthalene (B1677914) derivatives have demonstrated the effectiveness of this method. For instance, the electrochemical oxidation of naproxen (B1676952) on a platinum nanoparticle-coated anode led to its effective degradation, with intermediates such as 2-acetyl-6-methoxynaphthalene (B28280) being identified. nih.gov This highlights the potential of anodic oxidation to break down the stable naphthalene ring structure.

Table 3: Common Advanced Oxidation Processes (AOPs) and their Primary Reactive Species

AOP MethodPrimary Oxidant(s)/Energy SourcePrimary Reactive SpeciesReference
OzonationOzone (O₃)O₃, ·OH mdpi.com
UV/H₂O₂UV light, Hydrogen Peroxide (H₂O₂)·OH mdpi.com
Fenton ProcessFe²⁺, H₂O₂·OH wikipedia.org
Photo-FentonFe²⁺/Fe³⁺, H₂O₂, UV light·OH wikipedia.org
PhotocatalysisSemiconductor (e.g., TiO₂), UV light·OH, O₂⁻ wikipedia.org
Anodic OxidationElectrical CurrentDirect e⁻ transfer, ·OH researcher.life
SonolysisUltrasound·OH mdpi.com

Electrochemical reduction offers another pathway for the transformation of aminonaphthalenesulfonates. This process involves the transfer of electrons to the molecule at a cathode, leading to its reduction. While direct electrochemical reduction studies specifically on 7-aminonaphthalene-1-sulphonate are not widely documented, research on related compounds provides insight into potential mechanisms.

A key application of electrochemical reduction is in mimicking the biological reduction of azo dyes, which are precursors to aminonaphthalenesulfonates. nih.govresearchgate.net The reductive cleavage of the azo bond is a primary mechanism, breaking the dye molecule into its constituent aromatic amines. nih.govnih.gov This process can be effectively simulated using electrochemical reactors, providing a tool to predict the biotransformation products of azo dyes. researchgate.net

Furthermore, studies on the electrochemical reduction of nitronaphthalene sulfonates to the corresponding aminonaphthalene sulfonates demonstrate the feasibility of transforming functional groups on the naphthalene ring system. For example, naphthalene 1-nitro-6-sulfonic acid can be reduced to naphthalene 1-amino-6-sulfonic acid at a nickel cathode. bohrium.com This reaction proceeds in a single six-electron stage, likely through a hydroxylamine (B1172632) intermediate. bohrium.com This suggests that the amino group of 7-aminonaphthalene-1-sulphonate would be stable under reductive conditions, while other functional groups, if present, could be targeted.

Environmental Transport and Fate Modeling

Understanding the environmental journey of a chemical requires evaluating its fate and transport, which describes how a contaminant moves and changes after being released. cdc.gov This analysis helps predict where a compound might migrate and accumulate, which is essential for assessing potential exposure and risk. itrcweb.org

The transport and fate of a compound like this compound are influenced by a combination of its inherent chemical properties and site-specific environmental conditions. epa.gov Key processes include:

Advection and Dispersion: The movement of the compound with the bulk flow of water (groundwater or surface water) and its spreading within that medium.

Sorption: The tendency of the compound to attach to soil or sediment particles, which can slow its migration in water.

Volatilization: The transfer of the compound from water or soil into the air.

Transformation: Chemical or biological changes to the compound, such as the biodegradation and oxidation processes described above. cdc.gov

Mathematical models are used to simulate these processes and predict environmental concentrations over time and distance. epa.gov These models range from simple screening-level calculations to complex, dynamic multimedia frameworks like ChemFate, which can compare the behavior of vastly different types of chemicals under the same environmental conditions. nih.gov To be effective, these models require specific input data.

Table 4: Key Parameters in Environmental Fate and Transport Modeling

ParameterDescriptionInfluence on Fate and TransportReference
Water SolubilityThe maximum amount of a chemical that can dissolve in water.Affects dissolution from a source and mobility in aquatic systems. epa.gov
Vapor PressureThe pressure exerted by a vapor in equilibrium with its solid or liquid phase.Governs the potential for volatilization from soil and water. epa.gov
Henry's Law ConstantThe ratio of a chemical's partial pressure in air to its concentration in water.Indicates the tendency of a chemical to partition between air and water. epa.gov
Octanol-Water Partition Coefficient (Kow)The ratio of a chemical's concentration in octanol (B41247) versus water at equilibrium.Used as a proxy for the tendency to sorb to organic matter in soil and to bioaccumulate. epa.gov
Soil/Sediment Sorption Coefficient (Kd or Koc)A measure of a chemical's tendency to bind to soil or sediment.Controls the mobility of the chemical in groundwater and surface water systems. itrcweb.org
Degradation Rate ConstantsRates of biodegradation, photolysis, or chemical degradation.Determine the persistence of the chemical in various environmental compartments. researchgate.net

Chemical Degradation and Hydrolysis Pathways

The environmental persistence of this compound is significantly influenced by its susceptibility to chemical degradation and hydrolysis. As a member of the aminonaphthalenesulfonic acid group of compounds, its degradation can be initiated through several abiotic pathways, including hydrolysis and photodegradation.

Hydrolysis:

Hydrolysis of aminonaphthalenesulfonic acids, such as the 1,7-Cleve's acid, can occur under specific environmental conditions. For instance, the Bucherer-type hydrolysis of 1-aminonaphthalene-7-sulfonic acid can lead to the formation of 1-hydroxynaphthalene-7-sulfonic acid. This reaction typically requires elevated temperatures and the presence of aqueous acidic or basic conditions. While specific kinetic data for the environmental hydrolysis of this compound are not extensively documented, the general principles of aromatic sulfonate hydrolysis suggest that the C-S bond is relatively stable under typical environmental pH and temperature ranges. However, in industrial wastewater or specific soil microenvironments with altered pH, hydrolysis could become a more significant degradation pathway.

Photodegradation:

Photodegradation is another critical abiotic process that can contribute to the transformation of this compound in aquatic environments. The presence of chromophores in the naphthalene ring system allows the molecule to absorb sunlight, which can lead to its direct or indirect photolysis. Indirect photolysis can be facilitated by the presence of natural photosensitizers in the water, such as humic substances. nih.gov These substances, upon absorbing sunlight, can generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then attack the aminonaphthalenesulfonate molecule. nih.gov

Studies on related sulfonated aromatic amines have shown that photodegradation efficiency is influenced by factors such as pH and the presence of dissolved organic matter. nih.gov For instance, the photodegradation of sulfadiazine, a sulfonamide, was found to be more efficient at higher pH and in the presence of humic substances. nih.gov While direct photolysis is a possible pathway, the reaction with hydroxyl radicals is often a major contributor to the degradation of amine drugs in sunlit waters. acs.org The rate constants for the reaction of various amine drugs with •OH are typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. acs.org

The degradation of naphthalenesulfonic acids by ozonation, a process that can occur naturally in the atmosphere and can be used in water treatment, has also been studied. The reactivity towards ozone generally decreases with an increasing number of sulfonic groups on the aromatic ring.

Transport in Aquatic and Terrestrial Systems

The transport of this compound in the environment is governed by its partitioning between water, soil, and sediment, which is primarily influenced by its sorption characteristics and mobility.

Sorption in Terrestrial Systems:

In terrestrial environments, the mobility of this compound is largely controlled by its adsorption to soil particles. fiveable.menumberanalytics.comosti.gov The key factors influencing the sorption of organic compounds in soil are the soil's organic matter content, clay content and type, pH, and the chemical properties of the compound itself. nih.govresearchgate.netmdpi.commdpi.comworldnewsnaturalsciences.com

For ionizable organic compounds like aminonaphthalenesulfonic acids, soil pH is a critical factor. nih.gov The sulfonic acid group is strongly acidic and will exist in its anionic (sulfonate) form over a wide range of environmental pH values. The amino group, being basic, can be protonated at lower pH values, resulting in a zwitterionic or cationic species. The charge of the molecule will significantly affect its interaction with charged soil surfaces. nih.gov

Organic Matter: Soil organic matter (SOM) is a primary sorbent for many organic contaminants. nih.gov Hydrophobic interactions between the naphthalene ring and the organic matter can lead to sorption.

Clay Minerals: Clay minerals, with their charged surfaces, can also contribute to the sorption of aminonaphthalenesulfonic acids. Cation exchange mechanisms may play a role, particularly at lower pH values where the amino group is protonated. nih.gov

Metal Oxides: Iron and manganese oxides, common components of soils, can also provide sorption sites. nih.gov

Interactive Table: Factors Affecting Sorption of Sulfonated Aromatic Compounds in Soil

Soil PropertyEffect on Sorption of Anionic SulfonatesRationale
Organic Carbon Content Generally increases sorptionProvides hydrophobic domains for partitioning.
Clay Content Can increase or decrease sorptionCation exchange sites can bind protonated species; negative surface charge can repel anionic species.
pH Decreasing pH generally increases sorptionProtonation of the amino group leads to a zwitterionic or cationic form, enhancing interaction with negatively charged soil colloids.
Ionic Strength Can increase sorption"Salting-out" effect can reduce solubility in the aqueous phase, promoting partitioning to the solid phase. researchgate.net

Transport in Aquatic Systems:

In aquatic systems, this compound is expected to be highly soluble due to the presence of the sulfonate group. Its transport will be primarily governed by advection and dispersion with the bulk flow of water. numberanalytics.com Sorption to suspended sediments and bottom sediments will occur, influenced by the same factors as in terrestrial systems (organic carbon content, clay minerals). fiveable.me

The persistence and transport of such compounds in groundwater can be significant. Studies on sulfonated naphthalenes used as concrete superplasticizers have shown that monomeric components can leach into groundwater. acs.org While some biodegradation may occur, the more highly sulfonated and oligomeric components tend to be persistent in subsurface waters. acs.org The mobility of organic contaminants in groundwater is a complex process influenced by the hydraulic characteristics of the aquifer and the chemical's interaction with the solid matrix.

Interactions in Biological Systems Research

Applications as Fluorescent Probes

Aminonaphthalenesulfonates are renowned for their use as extrinsic fluorescent probes. Their fluorescence characteristics are highly dependent on the polarity of their immediate environment, a property that researchers exploit to study molecular interactions.

Sodium 7-aminonaphthalene-1-sulphonate and its isomers, such as 8-anilinonaphthalene-1-sulfonic acid (ANS), are classic examples of environmentally sensitive fluorescent dyes. These molecules typically exhibit weak fluorescence in polar, aqueous solutions. However, their fluorescence quantum yield increases dramatically when they are in a non-polar or hydrophobic environment. This solvatochromic behavior is the foundation of their use in various biochemical assays.

When a probe like ANS binds to hydrophobic pockets on the surface of a biomolecule, it is shielded from the polar water molecules, leading to a significant enhancement in fluorescence intensity and often a shift in the emission maximum (a blue shift). This "turn-on" fluorescence response provides a sensitive method for detecting and quantifying the presence of exposed hydrophobic sites on proteins and membranes. For instance, ANS has been effectively used to study the native and non-native states of proteins, as its binding can serve as a sensitive tool for detecting misfolded conformations that accumulate during protein aggregation. nih.gov The change in fluorescence properties upon binding makes these compounds excellent reporters for molecular binding events in solution.

Table 1: Illustrative Fluorescence Properties of ANS in Different Environments

Environment Relative Fluorescence Intensity Emission Maximum (λmax) Description
Aqueous Buffer Low ~520 nm In a polar environment, the probe's fluorescence is quenched by water molecules.
Non-polar Solvent (e.g., Dioxane) High ~470 nm In a non-polar environment, fluorescence is high, and the emission peak shifts to a shorter wavelength.

The environmentally sensitive fluorescence of aminonaphthalenesulfonates is a powerful tool for investigating the dynamics of protein structure. A macromolecule's shape can change in response to various factors, including temperature, pH, or the binding of a ligand; this process is known as a conformational change. nih.gov Such changes often involve the exposure or formation of hydrophobic cavities on the protein surface.

By monitoring the fluorescence of a probe like ANS, researchers can gain insights into these structural transitions. An increase in fluorescence intensity indicates that the probe is binding to newly exposed hydrophobic regions, signaling a conformational change in the protein. This approach has been widely used in protein folding studies to identify and characterize partially folded intermediates, such as the "molten globule" state, which are often rich in exposed hydrophobic surfaces. nih.gov

Furthermore, these probes can be used in competitive binding assays. If a ligand or inhibitor binds to the same site as the fluorescent probe, it will displace the probe, leading to a decrease in fluorescence. This principle was demonstrated in a study where ANS was used to probe the active site of the SARS-CoV-2 main protease (3CLPro). The binding of ANS to the enzyme's active site resulted in enhanced fluorescence, and this signal was reduced in the presence of other compounds that compete for the same binding pocket, providing a method to screen for potential inhibitors. nih.gov

Research into Biological Activities

Beyond their application as biophysical probes, naphthalenesulfonate derivatives have been investigated for their own intrinsic biological activities.

Certain naphthalenesulfonate compounds have been shown to act as enzyme inhibitors. A kinetic analysis of chicken erythrocyte AMP deaminase revealed that various naphthalenesulfonate derivatives containing hydroxyl, sulfonate, and amino groups could inhibit the enzyme's activity. nih.gov These compounds were found to be allosteric inhibitors, meaning they bind to a site on the enzyme other than the active site, inducing a conformational change that affects the enzyme's function. nih.gov The study also suggested that the introduction of a hydrophobic group to the naphthalenesulfonate structure increased its binding affinity and inhibitory effect, pointing to the importance of hydrophobic regions at the allosteric inhibitory sites. nih.gov

In other research, ANS was identified as a competitive inhibitor of the SARS-CoV-2 3CLPro enzyme. nih.gov This indicates that the probe binds directly to the active site, preventing the natural substrate from binding. The dissociation constant (K_D) for the interaction between ANS and 3CLPro was determined to be 57 ± 7 µM. nih.gov

Research into the direct antimicrobial and antioxidant properties of this compound specifically is limited in the available literature. However, studies on structurally related aminonaphthalenesulfonic acids suggest potential bioactivity for this class of compounds.

A recent study explored the antibiofilm potential of a related isomer, 4-amino-3-hydroxynaphthalene-1-sulfonic acid, against the pathogenic bacterium Pseudomonas aeruginosa. The compound demonstrated dose-dependent inhibition of biofilm formation without exhibiting direct bactericidal activity, suggesting it acts as an antibiofilm agent rather than a conventional antibiotic. Further investigation revealed that its mechanism involves interference with the bacterial quorum sensing (QS) system, a cell-to-cell communication pathway crucial for biofilm development. In silico modeling confirmed stable interactions between the compound and the LasR regulator, a key protein in the QS pathway.

While some naphthalene (B1677914) derivatives are known to cause oxidative stress, dedicated studies focusing on a potential antioxidant effect of this compound are not widely documented.

Table 2: Summary of Investigated Biological Activities for Naphthalenesulfonate Compounds

Compound Class/Example Target Observed Effect Reference
Naphtholsulfonate derivatives AMP deaminase Allosteric Inhibition nih.gov
8-Anilinonaphthalene-1-sulfonic acid (ANS) SARS-CoV-2 3CL Protease Competitive Inhibition nih.gov

Future Research Directions and Emerging Paradigms for Sodium 7 Aminonaphthalene 1 Sulphonate

Development of Novel Derivatization Strategies

The functional core of 7-aminonaphthalene-1-sulphonate, featuring both a nucleophilic amino group and an anionic sulfonate group, offers rich opportunities for chemical modification. Future research is moving beyond traditional applications in dye synthesis towards creating highly tailored molecules with specific functionalities.

A significant emerging paradigm is the adoption of modern synthetic techniques that offer milder conditions, higher yields, and greater precision compared to historical methods which often required high temperatures and harsh catalysts. One such advanced strategy is the microwave-assisted, copper-catalyzed Ullmann coupling reaction. This method has been successfully used to synthesize a variety of N-aryl derivatives of aminonaphthalene sulfonic acids. Research on the related compound, 8-anilinonaphthalene-1-sulfonic acid (ANS), has demonstrated that this approach can produce yields of up to 74% under relatively mild conditions (100 °C, 1-3 hours in an aqueous buffer). This represents a substantial improvement over traditional syntheses that suffered from poor yields (less than 5%) and required extreme conditions (over 155 °C for more than 10 hours).

The Ullmann coupling strategy shows considerable versatility, accommodating a range of substituents on the aniline (B41778) coupling partner. Studies show that electron-donating groups on the aniline, such as methoxy (B1213986) and methyl, can lead to the highest yields, while electron-withdrawing groups result in lower, yet still viable, yields. This allows for the systematic tuning of the electronic and steric properties of the final derivatives.

Further derivatization strategies include condensation reactions with other aromatic compounds to create complex dye structures like Nile blue analogs and the formation of composite materials, such as Fe3O4/sulfonated polyaniline, via chemical oxidative polymerization. wikipedia.org

Table 1: Research Findings on Microwave-Assisted Ullmann Coupling for N-Aryl Aminonaphthalene Sulfonate Synthesis Data adapted from studies on an isomeric aminonaphthalene sulfonic acid precursor.

Aniline ReactantSubstituent TypeReaction Time (h)Yield (%)
AnilineUnsubstituted163
4-FluoroanilineElectron-Withdrawing164
4-ToluidineElectron-Donating169
4-AnisidineElectron-Donating1.574
4-AminobenzonitrileElectron-Withdrawing325
4-NitroanilineElectron-Withdrawing311

Exploration of Advanced Spectroscopic Probes

A highly promising area of research is the development of advanced spectroscopic probes based on the aminonaphthalene sulfonate framework. These molecules exhibit environmentally sensitive fluorescence, meaning their photophysical properties, such as emission wavelength and quantum yield, change in response to the polarity of their local environment. This solvatochromism makes them exceptional tools for studying complex biological systems.

Derivatives of aminonaphthalene sulfonic acids, particularly N-phenylated compounds like ANS, are weakly fluorescent in polar solvents like water but become intensely fluorescent in nonpolar environments or when bound to hydrophobic pockets in proteins. nih.govnih.gov This "light-up" property allows for the sensitive detection of protein folding, conformational changes, and the characterization of ligand-binding sites on proteins like serum albumin and apomyoglobin. nih.gov

Future research is focused on synthesizing a new generation of these probes with tailored spectral properties. By modifying the substituents on the aromatic rings, researchers can fine-tune the probe's absorption and emission wavelengths, quantum efficiency, and fluorescence lifetime. For example, derivatization can lead to probes with significantly blue-shifted emissions or, conversely, derivatives that are completely non-fluorescent, which can be used as controls or in quenching-based assays. nih.gov

Another innovative approach involves conjugating aminonaphthalene sulfonic acids to polymers to create biosensors. A notable example is the covalent attachment of 4-amino naphthalene-1-sulfonic acid (AmNS) to the bacterial polymer alginate. rsc.org The resulting AmNS-alginate conjugate exhibits positive solvatochromism, with its fluorescence properties changing predictably with solvent polarity, making it a potential sensor for monitoring changes in medium polarity. rsc.org

Table 2: Research Findings on the Solvatochromic Properties of an AmNS-Alginate Conjugate Data shows the effect of solvent polarity on the fluorescence lifetime of the probe. rsc.org

SolventRelative PolarityFluorescence Lifetime (ns)
Water1.00011
Methanol0.7629
Butanol0.3857

Innovations in Environmental Remediation Technologies

The inherent chemical functionalities of Sodium 7-aminonaphthalene-1-sulphonate—the amino and sulfonic acid groups—make it and its derivatives prime candidates for developing novel environmental remediation technologies. Research is exploring their application in both the biodegradation of organic pollutants and the removal of heavy metals.

Bioremediation of Organic Pollutants: Aminonaphthalene sulfonic acids are known byproducts from the industrial degradation of azo dyes. nih.gov Recent studies have focused on using microbial consortia to break down these recalcitrant compounds. A bacterial consortium containing species from the genera Bacillus, Arthrobacter, and Microbacterium has been shown to effectively use 4-aminonaphthalene-1-sulfonic acid as its sole source of carbon, nitrogen, and sulfur. nih.gov Research has demonstrated that the degradation efficiency is highly dependent on environmental conditions, with nitrogen-limited media leading to a significant increase in the removal rate compared to carbon-limited conditions. nih.gov Other research has identified Pseudomonas strains capable of degrading 6-aminonaphthalene-2-sulfonate by converting it into 5-aminosalicylate, which is then fully mineralized by other bacteria in the community. nih.gov This points toward the development of specialized bioreactor systems for treating industrial wastewater.

Adsorption of Heavy Metals: The sulfonic acid group (–SO3H) provides a negatively charged site, making materials functionalized with it excellent electrostatic adsorbents for positively charged heavy metal ions. researchgate.net Similarly, the amino group (–NH2) can act as a chelation site. Innovations focus on immobilizing these functional groups onto solid supports to create high-capacity adsorbents. Materials like sulfonic acid-functionalized silica (B1680970) microspheres and covalent organic frameworks (COFs) have demonstrated remarkable efficacy in removing heavy metals such as Pb(II), Cd(II), and Cu(II) from aqueous solutions. rsc.orgresearchgate.net Research on sulfonic acid-functionalized adsorbents has reported exceptionally high adsorption capacities, which is attributed to the high density of active sites and the ease of mass transport to these sites. researchgate.net

Table 3: Research Findings on Heavy Metal Adsorption by Sulfonic Acid Functionalized Materials

Adsorbent MaterialTarget Metal IonAdsorption Capacity (mg/g)
SiO2-SO3H MicrospheresPb(II)635
SiO2-SO3H MicrospheresCd(II)499
SiO2-SO3H MicrospheresCu(II)260
COF@SO3HCd(II)70.42
COF@SO3HCu(II)64.51

Interdisciplinary Research in Bio-materials Science

The intersection of materials science and biology is a fertile ground for innovation using aminonaphthalene sulfonic acids. The unique properties of these compounds are being leveraged to create new functional biomaterials for sensing, imaging, and therapeutic applications.

A key area of interdisciplinary research is the development of novel biosensors. The ability of aminonaphthalene sulfonic acid derivatives to bind non-covalently to proteins and report on their local environment via fluorescence is being exploited to study biomaterial-protein interactions. nih.gov This is crucial for understanding the biocompatibility of medical implants and devices, where protein adsorption is the first event that dictates the subsequent biological response.

Furthermore, these molecules can be used as monomers to create functional polymers. For instance, aminonaphthalene sulfonic acids can be electropolymerized on electrode surfaces to create thin, conductive polymer films. sigmaaldrich.com These modified electrodes can then be used as electrochemical sensors for biologically relevant molecules. Research has shown that a polymer film made from 7-amino-4-hydroxynaphthalene-2-sulfonic acid can act as an electrocatalyst for the oxidation of caffeine (B1668208), lowering the required potential and increasing the signal, thereby forming a sensitive caffeine sensor. sigmaaldrich.com

Another emerging paradigm is the creation of hybrid biomaterials by conjugating these fluorescent molecules to natural polymers. The synthesis of the 4-amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) conjugate is a prime example. rsc.org This creates a new fluorescent biopolymer that combines the biocompatibility and gelling properties of alginate with the environmentally sensitive fluorescence of the AmNS moiety. Such materials could find use in creating injectable hydrogels for tissue engineering that also allow for real-time monitoring of the hydrogel's microenvironment through fluorescence spectroscopy. rsc.org

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Sodium 7-aminonaphthalene-1-sulphonate, and how can purity be ensured?

  • Methodology : Synthesis typically involves sulfonation of 7-aminonaphthalene followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfonation : Use concentrated sulfuric acid under controlled temperature (80–100°C) to minimize side reactions like over-sulfonation .
  • Purification : Recrystallization from aqueous ethanol (70–80% v/v) to remove unreacted starting materials and byproducts. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
    • Validation : Cross-validate purity using elemental analysis (C, H, N, S content) and FTIR to confirm sulfonate group presence (asymmetric S-O stretching at 1180–1250 cm⁻¹) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Approach :

  • UV-Vis : Measure λmax in aqueous solution (typically 290–310 nm) to confirm aromatic amine and sulfonate conjugation .
  • <sup>1</sup>H NMR : Use D2O as solvent to resolve aromatic protons (δ 7.2–8.5 ppm) and confirm substitution patterns. Integration ratios should match theoretical proton counts .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M–Na]<sup>−</sup> ion and confirm molecular weight (theoretical: 285.26 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols :

  • Store in airtight, light-resistant containers at 4°C to prevent hydrolysis or photodegradation.
  • Use PPE (gloves, goggles) due to skin corrosion risks (GHS Category 1B) .
    • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess shelf life .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

  • Experimental Design :

  • Use a factorial design (e.g., 3<sup>2</sup>) to test variables: reaction temperature (70–110°C) and sulfuric acid concentration (90–98%).
  • Analyze responses (yield, purity) via ANOVA to identify significant factors .
    • Byproduct Mitigation : Introduce gradual sulfonation with stirring (500–700 rpm) to reduce localized over-sulfonation. Monitor intermediates via TLC (silica gel, n-butanol:acetic acid:water = 4:1:1) .

Q. What strategies resolve discrepancies in spectroscopic data when characterizing this compound?

  • Data Contradiction Analysis :

  • If NMR signals conflict with expected patterns (e.g., unexpected splitting), verify sample purity (>98% via HPLC) and solvent effects (e.g., pH-induced shifts in D2O).
  • Cross-reference with computational simulations (DFT for <sup>1</sup>H NMR chemical shifts) to validate assignments .
    • Collaborative Validation : Share raw data with independent labs for reproducibility checks, ensuring instrument calibration (e.g., NMR shim settings) .

Q. How can this compound be functionalized for novel applications in supramolecular chemistry?

  • Methodological Framework :

  • Derivatization : React with acyl chlorides (e.g., benzoyl chloride) in alkaline conditions to form amide-linked derivatives. Monitor reaction progress via FTIR (disappearance of -NH2 stretch at 3400 cm⁻¹).
  • Self-Assembly Studies : Use dynamic light scattering (DLS) to assess aggregation behavior in aqueous solutions at varying pH (3–10) .
    • Advanced Characterization : Employ X-ray crystallography (if single crystals form) or TEM to visualize nanostructures .

Data Analysis and Reporting

Q. How should researchers statistically analyze variable interactions in synthesis optimization studies?

  • Statistical Workflow :

  • Apply response surface methodology (RSM) with central composite design to model nonlinear relationships.
  • Use software (e.g., Minitab, Design-Expert) to generate contour plots for yield vs. temperature/acid concentration .
    • Uncertainty Quantification : Report confidence intervals (95%) and perform residual analysis to validate model assumptions .

Q. What are the best practices for reporting conflicting data in publications?

  • Transparency Guidelines :

  • Clearly document experimental conditions (e.g., humidity, solvent batches) that might contribute to variability.
  • Use supplementary materials for raw datasets and outlier analysis (e.g., Grubbs' test).
  • Discuss limitations and propose follow-up experiments (e.g., isotopic labeling for mechanistic studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.